![molecular formula C12H12N2O B12872357 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 613686-09-2](/img/structure/B12872357.png)
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one is an organic compound with the molecular formula C12H12N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a propanone moiety.
Métodos De Preparación
The synthesis of 1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one typically involves the reaction of 1H-pyrazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the pyrazole is reacted with a phenylpropanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and temperatures ranging from 0°C to 50°C to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to achieve the desired products .
Aplicaciones Científicas De Investigación
1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The phenyl and propanone moieties contribute to the compound’s overall binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-amine: This compound has an amine group instead of a ketone, which affects its reactivity and biological activity.
1-(2-(1H-Pyrazol-1-yl)phenyl)ethanone: The ethanone derivative has a shorter carbon chain, influencing its physical properties and applications.
The uniqueness of 1-(2-(1H-Pyrazol-1-yl)phenyl)propan-1-one lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Propiedades
Número CAS |
613686-09-2 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(2-pyrazol-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 |
Clave InChI |
GWKJMQIZQXISSV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
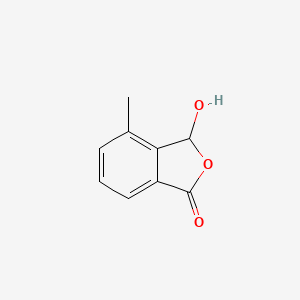

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
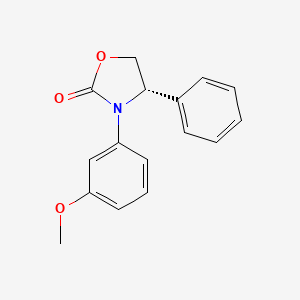
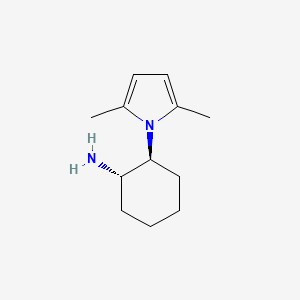
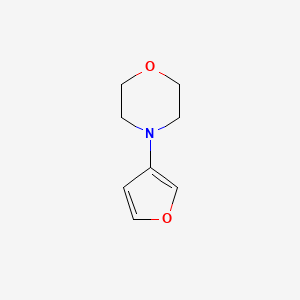
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
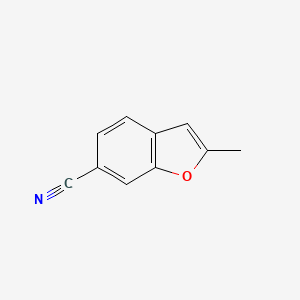

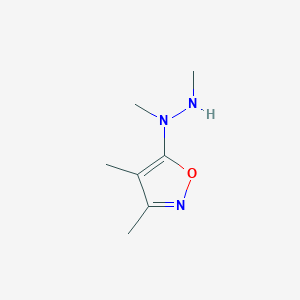
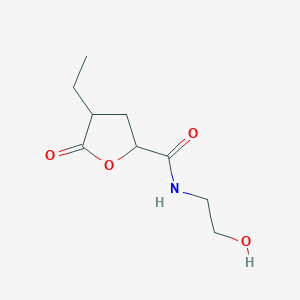
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

